molecular formula C23H29NO5 B1663994 21-Deacetyldeflazacort CAS No. 13649-57-5

21-Deacetyldeflazacort

Cat. No. B1663994
CAS RN: 13649-57-5
M. Wt: 399.5 g/mol
InChI Key: KENSGCYKTRNIST-RVUAFKSESA-N
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Description

Molecular Structure Analysis

The molecular formula of 21-Deacetyldeflazacort is C23H29NO5 . The exact molecular structure is not provided in the search results.


Chemical Reactions Analysis

The chemical reactions involving 21-Deacetyldeflazacort are not specified in the search results. It is known to be a metabolite of Deflazacort .

Scientific Research Applications

1. Histone Deacetylase Inhibition in Cancer Treatment

Research has demonstrated that certain compounds, including those related to 21-Deacetyldeflazacort, have significant potential in cancer treatment due to their role as histone deacetylase inhibitors. These inhibitors are key in epigenetics and have been validated as anti-cancer drug targets. For example, Miao et al. (2019) found that specific hydroxamic acid-based histone deacetylase inhibitors exhibited excellent inhibition rates toward histone deacetylases and selectively inhibited the activity of histone deacetylase 6, suggesting potential as anti-cancer agents (Miao et al., 2019).

2. Impact on Drug Discovery Process

Deflazacort, and by extension its derivatives like 21-Deacetyldeflazacort, play a role in the evolving landscape of drug discovery. Drews (2000) discussed how the advent of molecular biology and genomic sciences, including the development of drugs like deflazacort, has enriched therapeutic options and impacted the process of drug discovery (Drews, 2000).

3. Pharmacokinetic Studies

Pharmacokinetic studies of 21-Deacetyldeflazacort and its metabolites provide crucial insights for its application in therapeutic contexts. For instance, Ifa et al. (2000) detailed the determination of 21-hydroxydeflazacort in human plasma, crucial for understanding the drug's metabolism and efficacy (Ifa et al., 2000).

4. Neuroprotective Properties

Compounds related to 21-Deacetyldeflazacort have shown potential in neuroprotection. Clark et al. (1995) highlighted the benefits of tirilazad, a 21-aminosteroid like 21-Deacetyldeflazacort, in treating CNS disorders, demonstrating the potential of related compounds in neuroprotection and treatment of brain injuries (Clark et al., 1995).

5. Role in Anti-Inflammatory Research

The research into corticosteroids like 21-Deacetyldeflazacort provides valuable insights into anti-inflammatory treatments. Guenther et al. (1984) compared deflazacort with dexamethasone on collagen synthesis in different rat bone cell populations and rabbit articular chondrocytes, revealing how derivatives of deflazacort may influence inflammatory processes in various cell types (Guenther et al., 1984).

6. Exploration in Ophthalmology Drug Development

The role of 21-Deacetyldeflazacort and related compounds in the field of ophthalmology and drug development is also notable. Novack (2013) discussed the translation of drugs from animal models to humans, emphasizing the importance of pharmacokinetics and biological disposition in drug development, areas where compounds like 21-Deacetyldeflazacort play a crucial role (Novack, 2013).

Safety And Hazards

The safety data sheet for 21-Deacetyldeflazacort indicates that it may cause respiratory irritation. In case of skin contact, it is advised to wash off immediately with plenty of water . More detailed safety and hazard information should be obtained from the manufacturer or supplier.

properties

IUPAC Name

(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO5/c1-12-24-23(18(28)11-25)19(29-12)9-16-15-5-4-13-8-14(26)6-7-21(13,2)20(15)17(27)10-22(16,23)3/h6-8,15-17,19-20,25,27H,4-5,9-11H2,1-3H3/t15-,16-,17-,19+,20+,21-,22-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KENSGCYKTRNIST-RVUAFKSESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=N[C@@]2([C@H](O1)C[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201043063
Record name 21-Desacetyldeflazacort
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201043063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

21-Deacetyldeflazacort

CAS RN

13649-57-5
Record name Deacetyldeflazacort
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13649-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 21-Desacetyldeflazacort
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013649575
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 21-Desacetyldeflazacort
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201043063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21-DESACETYLDEFLAZACORT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T1LWN33J2P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
ED Virus, TG Sobolevsky… - Journal of mass …, 2012 - Wiley Online Library
To free analytical resources for new classes of doping substances, such as banned proteins, maximization of the number of compounds that can be determined with high sensitivity in a …
Q Cui, R Bian, F Xu, Q Li, W Wang, Q Bian - Studies in Natural Products …, 2021 - Elsevier
An important concept, the natural product derivatization method, was introduced and defined to comprehensively evaluate the significance of natural product derivatization in the design …
Number of citations: 10 www.sciencedirect.com
E Eigendorff - 2005 - d-nb.info
… Da das oral gegebene Deflazacort in einem „First pass Metabolismus“ in Position 21 deacetyliert wird, wurde von uns die systemisch verfügbare Substanz 21-Deacetyldeflazacort …
Number of citations: 0 d-nb.info

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